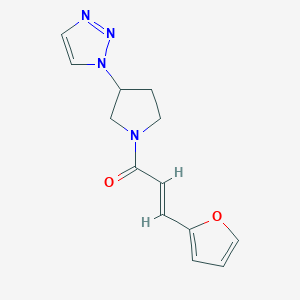

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic enone derivative featuring a hybrid heterocyclic framework. Its structure integrates a pyrrolidine ring substituted with a 1,2,3-triazole moiety, a furan-2-yl group, and an α,β-unsaturated ketone (enone) system.

For instance, similar compounds have been synthesized via condensation reactions between ketones and heterocyclic amines or via click chemistry for triazole incorporation . Potential applications include anticancer agents, enzyme inhibitors, or agrochemicals, given the bioactivity of enones and triazoles in modulating cellular pathways .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-9-19-12)16-7-5-11(10-16)17-8-6-14-15-17/h1-4,6,8-9,11H,5,7,10H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRLVDOCMUBJIH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.

Furan Ring Attachment: The furan ring is often attached via a condensation reaction with an appropriate aldehyde or ketone.

Final Coupling: The final step involves coupling the triazole-pyrrolidine intermediate with the furan derivative under basic or acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 274.34 g/mol. The structure features a furan ring and a triazole moiety attached to a pyrrolidine unit, contributing to its unique chemical behavior.

Medicinal Chemistry

The compound's triazole structure is significant in medicinal chemistry due to its ability to act as an antimicrobial agent. Triazoles are known for their antifungal properties, making this compound a candidate for the development of new antifungal therapies. Research indicates that derivatives of triazoles can inhibit the growth of various fungal pathogens, providing a potential pathway for drug development against resistant strains .

Anticancer Research

Recent studies have explored the anticancer properties of triazole derivatives, including those similar to (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

Material Science

In material science, compounds containing triazole rings are being investigated for their potential use in creating advanced materials with unique properties. For instance, they can be incorporated into polymers to enhance thermal stability and mechanical strength. The presence of the furan moiety may also improve the solubility and processability of these materials .

Agricultural Chemistry

Triazole derivatives are widely used in agriculture as fungicides. The compound's structure suggests it may have similar applications, potentially serving as a new fungicide for crop protection against fungal diseases. The effectiveness of triazole-based fungicides has been well-documented in controlling various plant pathogens .

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of several triazole derivatives, including compounds similar to this compound. Results indicated that modifications to the pyrrolidine and furan moieties significantly impacted antifungal efficacy, with some derivatives exhibiting MIC values lower than traditional antifungals like fluconazole .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, researchers synthesized various triazole-containing compounds and tested their effects on cancer cell lines. Compounds structurally related to this compound demonstrated significant cytotoxicity against A549 (lung cancer) cells with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring may bind to specific sites on proteins, altering their function and leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α,β-unsaturated ketones with heterocyclic substituents. Below is a comparative analysis with three structurally related compounds from the literature:

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The triazole-pyrrolidine motif in the target compound may enhance solubility and hydrogen-bonding capacity compared to adamantane (highly lipophilic) in or azo groups (photoresponsive but less stable) in .

- The furan-2-yl group could confer antioxidant properties or mimic natural product scaffolds, as seen in plant-derived biomolecules .

Stereochemical Influence: The E-configuration of the enone in the target compound ensures planar geometry, facilitating π-π stacking with biological targets. In contrast, the Z-enone in may reduce conjugation efficiency, altering reactivity.

Therapeutic Potential: Analogues like the adamantane derivative and pyrazole-based compound highlight the role of bulky substituents in enhancing target selectivity. The target compound’s triazole group, known for metal-binding properties, could enable dual functionality (e.g., anticancer and imaging agents) .

Research Findings and Implications

Anticancer Mechanisms:

Enone derivatives are implicated in ferroptosis induction, a form of programmed cell death driven by lipid peroxidation. For example, notes that certain enones trigger ferroptosis in oral squamous cell carcinoma (OSCC) with higher selectivity for cancer cells than normal tissues . The target compound’s enone moiety may similarly disrupt redox homeostasis, while its triazole group could chelate iron ions, amplifying ferroptotic effects.

Biological Activity

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic compound that integrates a triazole moiety with a pyrrolidine ring and a furan substituent. This unique combination of structural features suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 312.32 g/mol .

Structural Features and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition.

- Attachment of the Pyrrolidine Ring : Introduced via nucleophilic substitution reactions.

- Incorporation of the Furan Ring : This can be accomplished through coupling reactions like Suzuki or Heck coupling .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example, similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, including BT-474 (breast cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The cytotoxic effects are often measured using the MTT assay, which assesses cell viability post-treatment .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 10ec | BT-474 | 0.99 ± 0.01 | Induces apoptosis via cell cycle arrest |

| Compound XYZ | HeLa | 5.0 | Inhibits tubulin polymerization |

| Compound ABC | MCF-7 | 2.5 | Triggers ROS production leading to apoptosis |

The mechanisms through which this compound exerts its biological effects may include:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and lead to programmed cell death.

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases, particularly sub-G1 and G2/M phases .

Antimicrobial Activity

Compounds featuring triazole rings are also noted for their antimicrobial properties. Research indicates that triazole derivatives can interfere with fungal cell wall synthesis and exhibit antibacterial activities against various pathogens .

Case Studies

A notable study explored the biological activity of triazole derivatives, including those similar to our compound of interest. These studies revealed that modifications in the molecular structure significantly impact their biological efficacy.

Case Study Overview

In one study, a series of triazole derivatives were synthesized and tested for their anticancer properties against breast cancer cell lines. The findings indicated that specific substitutions on the triazole ring enhanced cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, and how can yield optimization be achieved?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety onto pyrrolidine.

Knoevenagel Condensation : Coupling the triazole-pyrrolidine intermediate with furan-2-carbaldehyde under basic conditions to form the α,β-unsaturated ketone (prop-2-en-1-one) .

Stereochemical Control : Use of chiral catalysts or chromatographic separation to isolate the (E)-isomer.

Q. Yield Optimization Strategies :

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., α,β-unsaturated ketone for nucleophilic attacks) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation tendencies.

- Docking Studies : Model binding to biological targets (e.g., enzymes with triazole-binding pockets) using AutoDock Vina .

Q. Table 1: Key Computational Parameters

| Parameter | Value/Software | Application |

|---|---|---|

| Basis Set | 6-311+G(d,p) | Geometry optimization |

| Solvation Model | PCM (Water) | Solubility prediction |

| Docking Score | ΔG ≤ -8.0 kcal/mol | Target affinity screening |

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

- Kinase Inhibition : The triazole moiety may chelate Mg²⁺ ions in ATP-binding pockets, while the furan group participates in π-π stacking with hydrophobic residues (e.g., in EGFR kinase) .

- Antimicrobial Activity : The α,β-unsaturated ketone could disrupt microbial membrane integrity via thiol-Michael addition to cysteine residues .

Experimental Validation : - Perform enzyme inhibition assays (IC₅₀ determination) with recombinant kinases.

- Use time-kill curves and SEM imaging to assess bactericidal effects .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

Methodological Answer:

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer:

Q. What experimental design adjustments mitigate limitations in reproducibility across synthetic batches?

Methodological Answer:

- Common Issues :

- Triazole Formation : Variability in Cu(I) catalyst activity.

- E/Z Isomerization : Undetected during purification.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.